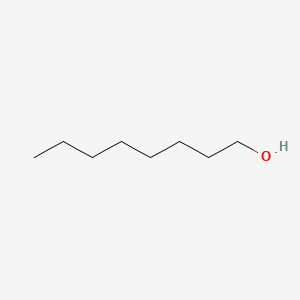
trans-3-Hexene
Overview
Description
Trans-3-Hexene is an alkene that is hexane carrying a double bond at position 3 . It is used in the synthesis and characterization of aliphatic unsaturated polyesters .
Synthesis Analysis
This compound can be synthesized from 3-hexyne . One approach would be to reduce the alkyne to cis or this compound before undertaking glycol formation .Molecular Structure Analysis
The molecular formula of this compound is C6H12 . The this compound molecule contains a total of 17 bonds. There are 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
Alkenes, like this compound, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid. Its initial boiling point and boiling range is 67 °C. It has a flash point of -25 °C .Mechanism of Action
Target of Action
The primary target of trans-3-Hexene is the carbon-carbon double bond present in its structure . This double bond is susceptible to various chemical reactions, including oxidation, which can lead to the formation of new compounds.
Mode of Action
This compound interacts with its targets through a process known as epoxidation . This reaction is initiated by an electrophilic oxygen atom from a peroxycarboxylic acid reacting with the nucleophilic carbon-carbon double bond of this compound . The mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in an oxacyclopropane ring (also known as an epoxide ring), and the COOH group of the peroxycarboxylic acid becomes COH .
Biochemical Pathways
The epoxidation of this compound leads to the formation of an oxacyclopropane ring . This ring is a useful reagent that can be opened by further reaction to form anti-vicinal diols . This process affects the alkene biochemical pathway, leading to the formation of new compounds with different properties .
Pharmacokinetics
Like other small organic molecules, it is expected to have good bioavailability due to its small size and lipophilic nature .
Result of Action
The primary molecular effect of this compound’s action is the transformation of the carbon-carbon double bond into an oxacyclopropane ring . This change can significantly alter the compound’s reactivity and the types of reactions it can undergo . On a cellular level, the effects would depend on the specific context and the presence of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of peroxycarboxylic acids is necessary for the epoxidation reaction . Additionally, the reaction requires an appropriate solvent . The reaction rate can also be affected by the nature of the alkene, with more nucleophilic double bonds resulting in faster reactions . Safety precautions should be taken to prevent the release of this compound into the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-hex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPJFUHLCOCRG-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891265 | |
| Record name | (3E)-3-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Alkenes, C6 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-3-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
165.0 [mmHg] | |
| Record name | 3-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |
| Record name | trans-3-Hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexene, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alkenes, C6 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alkenes, C13-14 .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-3-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkenes, C6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-hex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alkenes, C13-14 α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO1LUX1AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trans-3-hexene?
A1: The molecular formula of this compound is C6H12, and its molecular weight is 84.16 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits specific infrared spectral features, particularly in the low-frequency region (600-300 cm-1), which are indicative of its stable skew conformation. []
Q3: How does this compound react with ozone?
A3: Ozonolysis of this compound generates a primary carbonyl compound, propanal, along with a biradical intermediate. The biradical further decomposes into secondary products such as carbonyls, hydroxycarbonyls, and dicarbonyls. [] Interestingly, ozonolysis of this compound yields a different distribution of oligomers compared to its cis isomer. [, ]
Q4: What is the stereochemical outcome of the reaction between this compound and hydrogen bromide in acetic acid?
A4: The addition reaction proceeds with a high degree of anti-stereoselectivity (84-85%), resulting in the predominant formation of the anti-addition product. []
Q5: How does the position of the double bond in hexene isomers affect their ignition properties?
A5: The position of the double bond significantly influences the ignition delay times of hexene isomers. Experimental data indicate that this compound demonstrates different ignition characteristics compared to 1-hexene and trans-2-hexene. []
Q6: Can this compound undergo isomerization reactions?
A6: Yes, this compound can be isomerized to other hexene isomers, such as cis-2-hexene and cis-3-hexene, in the presence of specific catalysts like (Rh(PPh3)3SnCl3). []
Q7: Can this compound be utilized in olefin metathesis reactions?
A7: While this compound itself is not a catalyst, it can participate in olefin metathesis reactions. In a biphasic system with a ruthenium-based catalyst, this compound is converted to heavier linear olefins via a tandem isomerization-metathesis process. []
Q8: How does the presence of this compound in a reaction mixture affect the selectivity of ethenolysis reactions?
A8: Molybdenum-based MonoAryloxide-Pyrrolide (MAP) catalysts can selectively ethenolyze Z-olefins in the presence of E-olefins. This selectivity allows for the isolation of pure E-olefins from a mixture of E and Z isomers by selectively removing the Z component through ethenolysis. []
Q9: Are there any unique catalytic applications of complexes containing this compound as a ligand?
A9: Yes, ruthenium complexes like CpRu(CO)2(η2-trans-3-hexene)+ demonstrate unusual reactivity. When these complexes react with various ligands, they release both cis- and this compound, and the ratio of these isomers is influenced by factors like the nature of the incoming ligand, temperature, and solvent. []
Q10: Have there been any computational studies on the reactions of this compound?
A10: Yes, theoretical studies, including ab initio calculations, have been performed to investigate the interaction of this compound with carbon dioxide (CO2). These studies provide insights into the molecular-level details of CO2 sorption and polymer swelling phenomena. [] Additionally, theoretical calculations have been used to elucidate the reaction mechanism between the (Me)3CO• radical and this compound. []
Q11: How does the gas-phase reaction of this compound with ozone contribute to atmospheric chemistry?
A12: The ozonolysis of this compound in the atmosphere generates hydroxyl radicals (OH), which play a crucial role in the oxidation of volatile organic compounds and the formation of secondary organic aerosols. Studies have shown a pressure dependence on the OH radical yield from this reaction, highlighting its complexity. []
Q12: What are the environmental implications of using this compound in industrial processes?
A13: While specific details regarding its environmental impact aren't provided, the research emphasizes the importance of controlled conditions and selective catalytic processes, like the biphasic isomerization-metathesis system, to minimize waste and enhance the sustainability of chemical transformations involving this compound. []
Q13: What analytical methods are commonly employed to study the reactions and properties of this compound?
A14: Various techniques, including gas chromatography, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, are frequently used to analyze this compound and its derivatives, monitor reaction progress, and characterize reaction products. [, , ]
Q14: Are there any known applications of this compound in materials science or polymer chemistry?
A15: Although specific details regarding polymer applications are not mentioned, the research on this compound's interaction with CO2 using model compounds like hydroxytelechelic polybutadiene (HTPB) provides valuable information for understanding polymer swelling and CO2 sorption in materials science. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)